molecular formula C21H28O4 B1150560 Triptobenzene H CAS No. 146900-55-2

Triptobenzene H

Cat. No.: B1150560
CAS No.: 146900-55-2
M. Wt: 344.4 g/mol
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Description

Mechanism of Action

Target of Action

Triptobenzene H, an abietane diterpenoid , primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.

Mode of Action

this compound interacts with its primary targets, the macrophages, by activating them . This activation leads to indirect liver damage . The exact molecular interactions between this compound and macrophages are still under investigation.

Biochemical Pathways

The activation of macrophages by this compound leads to an increase in the levels of TNF-α and IL-1β mRNA . These are key players in the inflammatory response, suggesting that this compound may affect the inflammatory pathways.

Result of Action

The activation of macrophages by this compound results in indirect liver damage . This is evidenced by the significant increase in the levels of mouse serum alanine aminotransferase and aspartate aminotransferase, markers of liver damage, when this compound is administered at a dose of 10 mg/kg . This also leads to aggravated liver inflammation .

Biochemical Analysis

. .

Biochemical Properties

Triptobenzene H plays a significant role in biochemical reactions. It has been found to significantly increase TNF-α and IL-1β mRNA levels in macrophages . This suggests that this compound interacts with these biomolecules and influences their expression.

Cellular Effects

The effects of this compound on cells are profound. It causes indirect liver damage by increasing the levels of TNF-α and IL-1β mRNA in macrophages . This indicates that this compound influences cell function and impacts cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as TNF-α and IL-1β. By increasing the mRNA levels of these molecules, this compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

Its ability to cause indirect liver damage by influencing the levels of certain biomolecules suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Its interaction with TNF-α and IL-1β suggests that it may be involved in the metabolic pathways of these biomolecules .

Chemical Reactions Analysis

Triptobenzene H undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Triptobenzene H is unique among abietane diterpenoids due to its specific structure and biological activities. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQIHCWNAMEWEW-KKSFZXQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317110
Record name Triptobenzene H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146900-55-2
Record name Triptobenzene H
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146900-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptobenzene H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of Triptobenzene H and what is its known biological activity?

A1: this compound has been isolated from the chloroform extracts of several plants within the Tripterygium genus, including Tripterygium hypoglaucum [] and Tripterygium wilfordii []. Studies indicate that this compound exhibits significant immunosuppressive activity [].

Q2: How was the chemical structure of this compound elucidated?

A2: The structure of this compound was determined through spectroscopic studies, including techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach allows researchers to analyze the compound's structure by examining its interactions with electromagnetic radiation and determining its mass-to-charge ratio, respectively [, ].

Q3: Are there any studies investigating the immunosuppressive activity of this compound and other related diterpenoids?

A3: Yes, research has shown that this compound, along with other diterpenoids like Triptoquinone A, Triptoquinone B, and Triptoquinone H, isolated from Tripterygium hypoglaucum, exhibit notable immunosuppressive activity. These compounds were tested using lymphocyte transformation tests, a common method for evaluating the effects of compounds on immune cell proliferation [].

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